molecular formula C14H4Cl4N2O4S2 B4835153 4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE

4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE

Cat. No.: B4835153
M. Wt: 470.1 g/mol
InChI Key: CYSCACWZQLOADN-UHFFFAOYSA-N
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Description

4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE is a complex organic compound featuring a thiazole ring structure Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 3,5-dichloro-1,2-thiazole groups connected through a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE typically involves the following steps:

    Formation of 3,5-Dichloro-1,2-thiazole: This can be achieved by reacting 3,5-dichloroaniline with sulfur and a chlorinating agent such as thionyl chloride.

    Coupling Reaction: The 3,5-dichloro-1,2-thiazole is then coupled with a phenol derivative under basic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Used in the synthesis of polymers with unique electronic properties.

Biology and Medicine

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, making this compound a potential candidate for drug development.

    Anticancer Research: Investigated for its potential to inhibit cancer cell growth.

Industry

    Dyes and Pigments: Utilized in the production of dyes due to its stable chromophore.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, disrupting their normal function. This interaction can inhibit microbial growth or cancer cell proliferation by interfering with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-1,2-thiazole: A simpler analog with similar biological activities.

    4-(2,5-Dichlorothienyl)-1,3-thiazole: Another thiazole derivative with antimicrobial properties.

Uniqueness

4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE is unique due to its dual thiazole groups, which enhance its reactivity and potential applications. The presence of multiple chlorine atoms also increases its stability and bioactivity compared to simpler thiazole derivatives.

Properties

IUPAC Name

[4-(3,5-dichloro-1,2-thiazole-4-carbonyl)oxyphenyl] 3,5-dichloro-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl4N2O4S2/c15-9-7(11(17)25-19-9)13(21)23-5-1-2-6(4-3-5)24-14(22)8-10(16)20-26-12(8)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSCACWZQLOADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(SN=C2Cl)Cl)OC(=O)C3=C(SN=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
4-(3,5-DICHLORO-1,2-THIAZOLE-4-CARBONYLOXY)PHENYL 3,5-DICHLORO-1,2-THIAZOLE-4-CARBOXYLATE

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